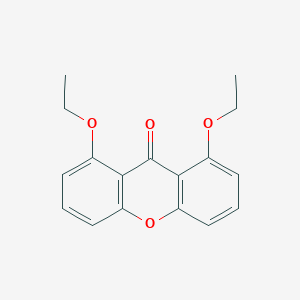
1,8-Diethoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diethoxy-9H-xanthen-9-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of benzophenone derivatives, which are easily accessed through the reaction of polyoxygenated aromatic compounds with benzoic acid derivatives. The cyclization process usually involves the use of dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
1,8-Diethoxy-9H-xanthen-9-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,8-Diethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to modulate various biological responses, such as inhibiting enzymes or interacting with cellular receptors. For example, it may exert antioxidant effects by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,8-Diethoxy-9H-xanthen-9-one include other xanthone derivatives, such as:
- 1,8-Dihydroxy-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties. Its diethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
168299-26-1 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
1,8-diethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O4/c1-3-19-11-7-5-9-13-15(11)17(18)16-12(20-4-2)8-6-10-14(16)21-13/h5-10H,3-4H2,1-2H3 |
Clave InChI |
UDGPKROUFHAURA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C(=O)C3=C(O2)C=CC=C3OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


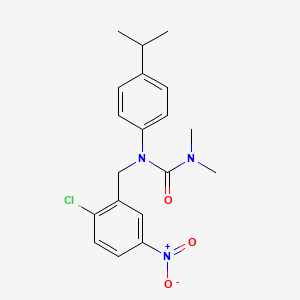
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
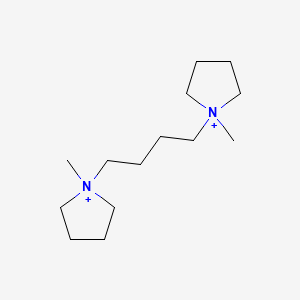
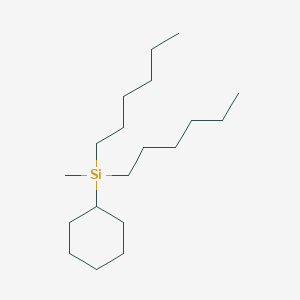

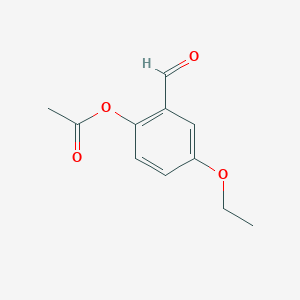

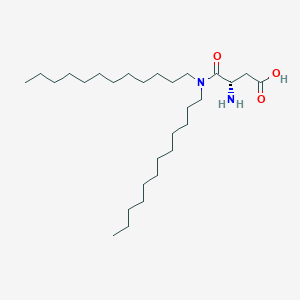

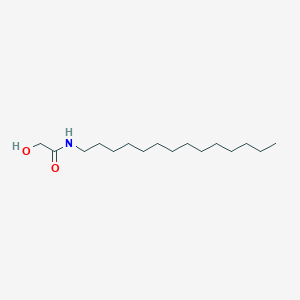
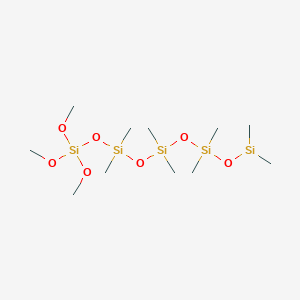
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

